molecular formula C11H7BrClNO2 B13505181 Methyl 3-bromo-4-chloroquinoline-2-carboxylate

Methyl 3-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B13505181
M. Wt: 300.53 g/mol
InChI Key: BGOMOQHIUNYYDQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .

Comparison with Similar Compounds

Methyl 3-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

Biological Activity

Methyl 3-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

This compound is a halogenated quinoline derivative, characterized by the presence of bromine and chlorine substituents. These halogens enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.

The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It can bind to active sites or allosteric sites of enzymes, thereby influencing metabolic pathways. The interaction with cellular receptors also plays a crucial role in signal transduction processes, affecting cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values suggesting strong antibacterial potential .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by interfering with DNA function. The compound's alkylating functionalities allow it to bind tightly with DNA, disrupting its normal function and potentially leading to cancer cell apoptosis. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of anticancer activity, with some derivatives demonstrating IC50 values in the nanomolar range .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against a panel of bacterial and fungal strains. Results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
  • Enzyme Inhibition : In a study focusing on enzyme inhibition, this compound was found to inhibit phosphodiesterase (PDE) enzymes effectively. The compound's structure was optimized through various substitutions to enhance its inhibitory potency, leading to promising results in preclinical models .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 3-bromo-4-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3

InChI Key

BGOMOQHIUNYYDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl

Origin of Product

United States

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